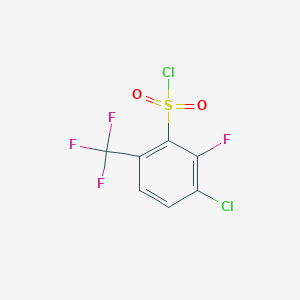![molecular formula C14H10ClFO2 B1406462 4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1623144-61-5](/img/structure/B1406462.png)
4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde
概要
説明
4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chloro group at the 4-position, a fluoro group at the 2’-position, and a methoxy group at the 5’-position on the biphenyl ring system, along with an aldehyde functional group at the 2-position. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally involve a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reaction time to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups on the biphenyl ring, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The aldehyde functional group allows for nucleophilic addition reactions, forming alcohols or other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under mild conditions.
Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) or hydride donors (e.g., NaBH4) are used under controlled conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted biphenyl derivatives.
Nucleophilic Addition: Alcohols or other functionalized biphenyl derivatives.
科学的研究の応用
4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Chloro-2’-fluoro-[1,1’-biphenyl]-2-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Chloro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks the fluoro group, potentially altering its chemical properties and applications.
2’-Fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks the chloro group, which may influence its overall reactivity and stability.
Uniqueness
The presence of the chloro, fluoro, and methoxy groups in 4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde imparts unique chemical properties, such as increased electrophilicity and specific steric effects, making it distinct from other similar compounds. These unique features contribute to its versatility and potential in various scientific and industrial applications .
特性
IUPAC Name |
5-chloro-2-(2-fluoro-5-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-11-3-5-14(16)13(7-11)12-4-2-10(15)6-9(12)8-17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSGMTUACIJSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)







![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1406401.png)
